molecular formula C9H9ClN2O4 B5817650 N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide

N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide

Cat. No. B5817650
M. Wt: 244.63 g/mol
InChI Key: SSTDXVLRBGLKDU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, also known as NCPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been shown to bind to the active site of the bacterial enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this enzyme, N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide prevents the formation of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been shown to have low toxicity and minimal side effects in animal studies. It does not appear to have any significant effects on normal cellular processes or organ function. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide.

Advantages and Limitations for Lab Experiments

N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antibacterial activity against a wide range of bacteria. However, N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has some limitations, including its limited solubility in water and its potential to form insoluble aggregates in solution. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide.

Future Directions

There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide. One area of interest is in the development of new antibiotics based on the structure of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide. By modifying the chemical structure of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, researchers may be able to create more potent and selective antibacterial agents. Another area of research is in the development of new methods for synthesizing N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide and related compounds. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide, as well as its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide involves the reaction of 2-chloro-5-nitroaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide in high yield and purity.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new antibiotics. Studies have shown that N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-5-9(13)11-8-4-6(12(14)15)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTDXVLRBGLKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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